4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoicacid
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Overview
Description
4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino cyclobutyl moiety, which is further connected to a butanoic acid chain. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through various methods, including cyclization reactions of suitable precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
Protection with Tert-Butoxycarbonyl Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Attachment of the Butanoic Acid Chain: The butanoic acid chain is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of 4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclobutyl ring or the butanoic acid chain.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of deprotected amines or other substituted derivatives.
Scientific Research Applications
4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
1-[(Tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid: Similar structure with a cyclohexyl ring instead of a cyclobutyl ring.
1-[(Tert-butoxycarbonyl)amino]cyclopropanecarboxylic acid: Contains a cyclopropyl ring, offering different steric and electronic properties.
Uniqueness
4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid is unique due to its cyclobutyl ring, which imparts distinct reactivity and stability compared to its cyclohexyl and cyclopropyl analogs. This uniqueness makes it valuable in specific synthetic applications where the properties of the cyclobutyl ring are advantageous.
Properties
Molecular Formula |
C13H23NO4 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]butanoic acid |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(8-5-9-13)7-4-6-10(15)16/h4-9H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
SKEZPANQGCSFHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CCCC(=O)O |
Origin of Product |
United States |
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